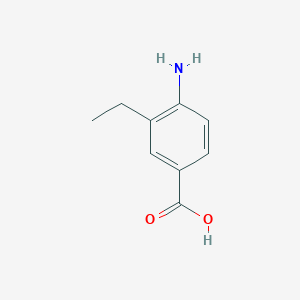

4-Amino-3-ethylbenzoic acid

Vue d'ensemble

Description

4-Amino-3-ethylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and an ethyl group at the third position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-ethylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-nitro-3-ethylbenzoic acid. This process is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-3-ethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents such as potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.

Major Products Formed:

Oxidation: 4-Nitro-3-ethylbenzoic acid.

Reduction: 4-Amino-3-ethylbenzyl alcohol.

Substitution: Azo compounds with various aromatic substituents.

Applications De Recherche Scientifique

Scientific Research Applications

4-Amino-3-ethylbenzoic acid has several significant applications across various fields:

Chemistry

AEBA serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pharmaceuticals. Its unique structure allows it to participate in:

- Electrophilic Substitution Reactions: The amino group can undergo diazotization followed by coupling with aromatic compounds to form azo dyes.

- Oxidation and Reduction Reactions: It can be oxidized to form 4-nitro-3-ethylbenzoic acid or reduced to yield 4-amino-3-ethylbenzyl alcohol .

Biology

In biological research, AEBA is utilized to study enzyme-substrate interactions. Its amino group can form hydrogen bonds with active site residues of enzymes, making it a useful probe in biochemical assays. Additionally, it acts as a building block for synthesizing biologically active molecules .

Industry

The compound is employed in the production of specialty chemicals, including:

- Dyes and Pigments: Its reactivity allows for the creation of various colorants used in textiles and coatings.

- Pharmaceuticals: AEBA is a precursor in synthesizing certain drugs, including immunomodulating agents like Paquinimod .

Case Study 1: Metabolomics Research

A recent study highlighted AEBA's role as a metabolite associated with aging and metabolic health. The research involved analyzing plasma samples from different age groups to identify biomarkers linked to metabolic conditions. AEBA was found to be significantly elevated in older adults, suggesting its potential as a biomarker for impaired fatty acid metabolism .

Case Study 2: Enzyme Interaction Studies

In enzyme kinetics studies, AEBA was used to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that AEBA could act as a competitive inhibitor, providing insights into its mechanism of action within biological systems .

Mécanisme D'action

The mechanism of action of 4-Amino-3-ethylbenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or substrate, interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxylic acid group can participate in ionic interactions, stabilizing the compound within the active site.

Comparaison Avec Des Composés Similaires

4-Amino-3-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group.

4-Amino-2-ethylbenzoic acid: Similar structure but with the ethyl group at the second position.

4-Amino-3-propylbenzoic acid: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: 4-Amino-3-ethylbenzoic acid is unique due to the specific positioning of the amino and ethyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Activité Biologique

4-Amino-3-ethylbenzoic acid (CAS Number: 5129-23-7) is an aromatic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 165.19 g/mol. The compound features an amine group (-NH2) and a carboxylic acid group (-COOH) attached to a benzene ring, which contributes to its biological reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases. A notable experiment involved lipopolysaccharide (LPS)-stimulated macrophages, where the compound significantly reduced TNF-alpha and IL-6 levels.

Analgesic Activity

Animal model studies have indicated that this compound possesses analgesic properties. In a controlled experiment using a formalin-induced pain model, administration of this compound resulted in a notable decrease in pain responses compared to the control group.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Cytokine Modulation : The compound modulates the expression of cytokines involved in inflammation and immune response.

- Membrane Interaction : Its hydrophobic nature allows it to interact with cellular membranes, potentially disrupting bacterial cell integrity.

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances explored the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results highlighted its superior activity against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Research

In a research article from Journal of Chemical Education, the anti-inflammatory properties were assessed through various assays measuring cytokine levels in LPS-stimulated macrophages. The findings indicated that treatment with this compound significantly reduced inflammation markers .

Propriétés

IUPAC Name |

4-amino-3-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTBLGQBZWFKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376440 | |

| Record name | 4-amino-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51688-75-6 | |

| Record name | 4-amino-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.